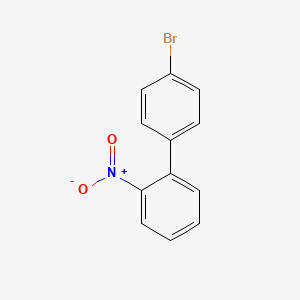

4'-Bromo-2-nitrobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAHHCNTAZYUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618899 | |

| Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35450-34-1 | |

| Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35450-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 2 Nitrobiphenyl

Synthetic Routes for 4'-Bromo-2-nitrobiphenyl

The creation of this compound can be approached from two main retrosynthetic disconnections: forming the biphenyl (B1667301) bond between two appropriately substituted benzene (B151609) rings or introducing the nitro and bromo groups onto a pre-existing biphenyl core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. wikipedia.orgnumberanalytics.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. numberanalytics.com For the synthesis of this compound, this could involve the reaction of a (4-bromophenyl)boronic acid with a 1-halo-2-nitrobenzene or the coupling of a (2-nitrophenyl)boronic acid with a 1-bromo-4-halobenzene.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. numberanalytics.comyonedalabs.com The ligand plays a crucial role in stabilizing the palladium(0) active species, facilitating the oxidative addition of the organohalide, and promoting the reductive elimination of the final biaryl product. wikipedia.orgyonedalabs.com

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.orgrsc.org These are typically used in conjunction with phosphine (B1218219) ligands. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are often effective for coupling aryl chlorides and bromides. thieme-connect.comlibretexts.org Dialkylbiaryl phosphine ligands, like SPhos, have demonstrated broad applicability and high reactivity in Suzuki-Miyaura couplings, enabling reactions with unactivated aryl chlorides and bromides at low catalyst loadings. nih.gov The choice of ligand can significantly influence the reaction's efficiency and selectivity, and often requires screening to identify the optimal conditions for a specific set of substrates. numberanalytics.comyonedalabs.com

Table 1: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Typical Substrates |

| Pd(OAc)₂ | PCy₃ | Aryl and vinyl triflates organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl and vinyl halides organic-chemistry.org |

| Pd(OAc)₂ | SPhos | Unactivated aryl chlorides and bromides nih.gov |

| Pd(PPh₃)₄ | - | Aryl halides whiterose.ac.uk |

The conditions for a Suzuki-Miyaura reaction, including the choice of base and solvent, are critical for achieving high yields. numberanalytics.comhes-so.ch A base is required to facilitate the transmetalation step of the catalytic cycle. nih.gov Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). wikipedia.orgnih.gov

The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate and selectivity. whiterose.ac.ukhes-so.ch A variety of solvents have been successfully employed for Suzuki-Miyaura couplings, including toluene (B28343), tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF). wikipedia.orghes-so.ch The reaction can also be performed in aqueous or biphasic systems, which can offer advantages in terms of safety and the use of water-soluble reagents. hes-so.ch The choice of solvent can be dependent on the specific substrates and catalyst system being used. For instance, less polar solvents like toluene and dioxane are often paired with Pd(PPh₃)₄, while polar solvents may be more suitable for ionic pre-catalysts. whiterose.ac.uk

Table 2: Influence of Solvents on Suzuki-Miyaura Reactions

| Solvent | Polarity | Typical Use Case | Reference |

| Toluene | Non-polar | General purpose, often with phosphine ligands. | wikipedia.org |

| Tetrahydrofuran (THF) | Polar aprotic | Good for dissolving a range of reagents. | wikipedia.org |

| Dioxane | Polar aprotic | Similar to THF, often used at higher temperatures. | wikipedia.org |

| Dimethylformamide (DMF) | Polar aprotic | Can be beneficial for less reactive substrates. | wikipedia.org |

| Water | Polar protic | Used in biphasic or purely aqueous systems for "green" chemistry. | hes-so.ch |

A significant advantage of the Suzuki-Miyaura reaction is its broad substrate scope and tolerance for a wide variety of functional groups. wikipedia.orgacs.org The reaction is compatible with functional groups such as amines, ketones, and esters, making it a versatile tool in the synthesis of complex molecules. wikipedia.org This tolerance allows for the late-stage introduction of the biaryl moiety in a synthetic sequence, which is highly valuable in medicinal chemistry. rsc.org

The reactivity of the organohalide partner generally follows the order: R-I > R-Br > R-Cl. wikipedia.org While aryl iodides and bromides are common substrates, advancements in catalyst systems have made the coupling of less reactive aryl chlorides more routine. libretexts.orgnih.gov The reaction is also effective for a wide range of aryl and vinyl boronic acids and their derivatives. wikipedia.org However, the electronic and steric properties of the substrates can influence the reaction efficiency, with electron-withdrawing groups on the aryl halide sometimes accelerating the oxidative addition step. libretexts.org

Nitration Strategies for Substituted Biphenyls

An alternative approach to synthesizing this compound is through the direct nitration of a 4-bromobiphenyl (B57062) precursor. This method relies on the principles of electrophilic aromatic substitution, where the regioselectivity of the nitration is directed by the existing substituents on the biphenyl core.

The nitration of 4-bromobiphenyl involves treating the substrate with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rushim.ru The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. libretexts.org

In the case of 4-bromobiphenyl, the directing effects of the bromo and phenyl substituents must be considered. The bromine atom is a deactivating, ortho-, para-directing group. However, the phenyl group is an activating group. The nitration is expected to occur on the unsubstituted ring, which is activated by the bromophenyl substituent. vaia.com Within the unsubstituted ring, the ortho and para positions are activated. Therefore, the primary products of the nitration of 4-bromobiphenyl are expected to be 4-bromo-2'-nitrobiphenyl and 4-bromo-4'-nitrobiphenyl. To obtain the desired this compound, one would need to start with a different precursor, such as 2-bromobiphenyl, and perform a nitration, or use a precursor where the desired substitution pattern is already established. A reported synthesis of 4,4'-dibromo-2-nitrobiphenyl involves the nitration of 4,4'-dibromobiphenyl (B48405) using a mixture of potassium nitrate (B79036) and sulfuric acid in glacial acetic acid. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound from 4-bromobiphenyl, though achieving high selectivity for the 2-position on the unsubstituted ring might be challenging.

Bromination Approaches for Nitrobiphenyl Scaffolds

The introduction of a bromine atom onto a nitrobiphenyl framework is another key transformation in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Electrophilic aromatic substitution is a fundamental reaction for the halogenation of aromatic compounds. masterorganicchemistry.com In the context of synthesizing brominated nitrobiphenyls, a brominating agent is reacted with a nitrobiphenyl substrate, often in the presence of a catalyst. makingmolecules.comlibretexts.org Common brominating agents include molecular bromine (Br₂). A Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) bromide (FeBr₃), is often required to activate the bromine, making it a more potent electrophile capable of attacking the relatively stable aromatic ring. makingmolecules.comlibretexts.org The reaction proceeds through the formation of a positively charged intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the brominated product. libretexts.org

The position of bromination on the nitrobiphenyl scaffold is directed by the existing nitro group and the phenyl ring. The nitro group is a deactivating, meta-directing group for electrophilic substitution on its own ring. However, in the biphenyl system, the electronic effects of both rings must be considered. The synthesis of this compound implies that the bromine atom is introduced on the phenyl ring that does not carry the nitro group, at the para position relative to the point of attachment to the other ring.

Achieving high regioselectivity is a significant challenge. The reaction conditions, including the choice of solvent and catalyst, can be optimized to favor the desired isomer. For instance, the bromination of 2-nitrobiphenyl (B167123) in the presence of thallic acetate has been reported as a method for preparing brominated derivatives. google.com

Alternative Synthetic Pathways and Novel Methodologies

Beyond the sequential nitration and bromination of biphenyl, other synthetic strategies, including classic coupling reactions and modern C-H activation techniques, offer alternative routes to this compound and its analogs.

The Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal and dry ether to form a substituted aromatic compound. unacademy.comwikipedia.org While primarily used for alkylation, a variation known as the Fittig reaction can couple two aryl halides to form a biaryl compound. vedantu.com This approach could theoretically be used to synthesize a substituted biphenyl by reacting an appropriately substituted bromobenzene (B47551) with a nitrophenyl halide. However, the Wurtz-Fittig reaction often suffers from side reactions and has limited applications in large-scale industrial synthesis. unacademy.comvedantu.com

The Ullmann reaction , on the other hand, is a more direct method for synthesizing biaryl compounds by coupling two aryl halides in the presence of copper metal at elevated temperatures. ambeed.comorganic-chemistry.org This reaction has been successfully employed to synthesize substituted nitrobiphenyls. For example, 4-bromo-4'-methoxy-2-nitrobiphenyl (B8499642) has been synthesized by the Ullmann coupling of 2,5-dibromo-1-nitrobenzene and 4-iodoanisole. prepchem.com Similarly, 4-bromo-2',4'-dichloro-2-nitrobiphenyl was prepared via an Ullmann reaction between 2,4-dichloroiodobenzene and 2,5-dibromonitrobenzene. prepchem.com The classical Ullmann reaction often requires harsh conditions, but modern modifications have been developed to proceed under milder conditions. acs.org

The table below provides a comparative overview of the Wurtz-Fittig and Ullmann reactions for biphenyl synthesis.

| Reaction | Reactants | Catalyst/Reagent | Key Features |

| Wurtz-Fittig Reaction | Aryl halide and alkyl halide | Sodium metal in dry ether | Forms alkyl-substituted aromatic compounds; prone to side reactions. unacademy.comwikipedia.orgvedantu.com |

| Ullmann Reaction | Two aryl halides | Copper metal | Directly forms biaryl compounds; can require high temperatures. ambeed.comorganic-chemistry.org |

Modern synthetic chemistry has seen the emergence of powerful techniques like directed C-H activation , which allows for the selective functionalization of C-H bonds. nih.govnih.govmagtech.com.cn This strategy often employs a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized. magtech.com.cnrsc.org For instance, palladium-catalyzed ortho-halogenation of arylnitriles has been demonstrated using the cyano group as a directing group, providing a route to selectively introduce halogens. organic-chemistry.org While direct application to this compound might require a suitable directing group, the principle offers a pathway for highly regioselective syntheses of substituted biphenyls.

Other modern coupling reactions, such as the Suzuki-Miyaura cross-coupling , have become indispensable for the synthesis of biaryl compounds. rsc.org This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. rsc.orgresearchgate.net A potential route to this compound using this method would involve the coupling of 4-bromophenylboronic acid with 1-halo-2-nitrobenzene, or vice-versa. The Suzuki-Miyaura reaction is known for its high tolerance of functional groups and generally provides good yields. researchgate.net

Mechanistic Investigations of Formation Reactions

The formation of this compound is often achieved through cross-coupling reactions, which have been the subject of extensive mechanistic studies. These investigations provide a detailed understanding of the catalytic cycles, the roles of various reaction components, and the factors influencing reaction outcomes.

Detailed Catalytic Cycles in Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone for the synthesis of biaryls like this compound. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org Highly reactive monoligated L1Pd(0) species are believed to be key intermediates in this cycle. nih.govnih.gov

The catalytic cycle typically begins with the oxidative addition of an aryl halide, such as 1-bromo-4-halobenzene, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. libretexts.orgacs.org The reactivity of the aryl halide in this step is influenced by the nature of the halogen, with the order of reactivity being I > Br > OTf > Cl > F. libretexts.org Electron-withdrawing groups on the aryl halide can enhance its reactivity towards oxidative addition. libretexts.org

The subsequent step is transmetalation , where the organic group from an organometallic reagent, such as an organoboron compound in the Suzuki-Miyaura reaction, is transferred to the palladium(II) complex. libretexts.orgwikipedia.org This process is crucial for forming the second carbon-palladium bond. The exact mechanism of transmetalation is still a subject of investigation, but it is widely accepted that the base plays a critical role in activating the organoboron compound. wikipedia.org

Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. rsc.orgwikipedia.org This step involves the formation of the new carbon-carbon bond of the biphenyl system. Both electron-donating and bulky phosphine ligands have been shown to enhance the rate of reductive elimination. nih.gov

Recent studies have demonstrated that all three fundamental steps—oxidative addition, transmetalation, and reductive elimination—can also be observed at a monometallic gold center, offering potential alternatives to palladium catalysis. acs.orgacs.orgox.ac.uk

| Catalytic Cycle Step | Description | Key Influencing Factors |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org | Nature of the halide (I > Br > OTf > Cl), electronic effects of substituents on the aryl halide. libretexts.org |

| Transmetalation | The organic group is transferred from the organoboron reagent to the Pd(II) complex. wikipedia.org | Presence and nature of the base, solvent. libretexts.orgwikipedia.orgresearchgate.net |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the biaryl product and regenerating the Pd(0) catalyst. wikipedia.org | Ligand bulk and electronic properties. nih.gov |

Ligands , typically phosphines, play a multifaceted role. Bulky and electron-rich phosphine ligands are known to stabilize the monoligated L1Pd intermediates, which are highly active in the catalytic cycle. nih.gov These ligands facilitate both the oxidative addition and reductive elimination steps. nih.govnih.gov The steric bulk of the ligand can promote the formation of coordinatively unsaturated palladium species that are more reactive in oxidative addition. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, often demonstrating higher stability and electron-donating ability than traditional phosphine ligands. wikipedia.org

The base is another crucial component, and its role is complex and multifaceted. It is generally believed to activate the organoboron compound, making it more nucleophilic and reactive towards the palladium complex in the transmetalation step. wikipedia.orgresearchgate.net The base can also influence the formation of the active palladium complex and accelerate the reductive elimination step. wikipedia.org However, the base can also have negative effects, such as the formation of unreactive arylborates. researchgate.net The choice of base and its stoichiometry can therefore be used to control the selectivity of the reaction, especially in competitive scenarios involving multiple boronic acids. researchgate.net

| Component | Role in Suzuki-Miyaura Coupling | Examples |

| Ligands | Stabilize catalytic intermediates, promote oxidative addition and reductive elimination. nih.govnih.gov | Triphenylphosphine (B44618) (PPh3), Dialkylbiarylphosphines (e.g., XPhos), N-heterocyclic carbenes (NHCs). nih.govlibretexts.orgwikipedia.org |

| Bases | Activate the organoboron reagent for transmetalation, facilitate catalyst turnover. wikipedia.orgresearchgate.net | Sodium carbonate (Na2CO3), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Potassium phosphate (K3PO4), Sodium hydroxide (B78521) (NaOH). libretexts.org |

Electrophilic Aromatic Substitution Mechanisms in Nitration and Bromination

While cross-coupling reactions build the biphenyl backbone, electrophilic aromatic substitution (EAS) reactions are fundamental for introducing the nitro and bromo substituents onto the aromatic rings, which can either be performed on the biphenyl core itself or on the precursor molecules.

The nitration of an aromatic ring is a classic example of EAS, typically achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. masterorganicchemistry.comnih.gov The aromatic ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comevitachem.com Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, resulting in the nitro-substituted product. masterorganicchemistry.com The nitro group itself is strongly deactivating towards further electrophilic substitution, directing subsequent electrophiles to the meta position. nih.gov

Bromination also proceeds via an EAS mechanism. Molecular bromine (Br2) is typically activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to generate a more potent electrophile. total-synthesis.com The aromatic ring attacks the polarized bromine, leading to the formation of a sigma complex and subsequent deprotonation to yield the bromo-substituted aromatic compound. total-synthesis.com

The position of these substituents on the biphenyl rings is determined by the directing effects of the groups already present on the starting materials. For instance, in the synthesis of this compound, one might start with a pre-functionalized benzene derivative and introduce the second ring via a cross-coupling reaction.

Stereochemical Outcomes and Diastereomeric Considerations in Synthesis

The presence of bulky substituents in the ortho positions of a biphenyl system, such as the nitro group in this compound, can lead to hindered rotation around the single bond connecting the two phenyl rings. This phenomenon, known as atropisomerism , can result in the existence of stable, non-interconverting enantiomers. numberanalytics.comslideshare.net

The stereochemical outcome of the synthesis of such atropisomeric biphenyls is a critical consideration. Several factors, including steric and electronic effects of the substituents, as well as reaction temperature and solvent, can influence the atropisomeric ratio. numberanalytics.com The synthesis of a single enantiomer of an atropisomeric biphenyl often requires specialized asymmetric synthesis strategies.

In the context of this compound, the ortho-nitro group introduces significant steric hindrance, which is a primary requirement for atropisomerism. The stability of the resulting atropisomers and the energy barrier to their interconversion would depend on the interplay of steric and electronic factors. While the synthesis of this compound can be achieved through various methods, controlling its axial chirality to produce enantiomerically pure forms would necessitate the use of chiral catalysts, auxiliaries, or resolutions techniques. The study of such stereochemical aspects is an advanced topic in the synthesis of substituted biphenyls. mdpi.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of 4'-Bromo-2-nitrobiphenyl, as well as for understanding its fragmentation pathways under energetic conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈BrNO₂ |

| Molecular Weight | 278.10 g/mol |

Fragmentation Pathways and Structural Insights

The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), provides valuable structural information. While a detailed experimental mass spectrum for this specific compound is not available, the fragmentation patterns of related nitroaromatic and brominated compounds allow for the prediction of its likely fragmentation pathways.

The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•). The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺• and [M+2]⁺•), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Subsequent fragmentation is expected to be driven by the presence of the nitro and bromo substituents and the biphenyl (B1667301) core. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) as a radical, leading to a significant [M-46]⁺ fragment. Further fragmentation might involve the loss of a neutral NO molecule, followed by the loss of a CO molecule. The carbon-bromine bond is also susceptible to cleavage, which could lead to the loss of a bromine radical ([M-Br]⁺) or a neutral HBr molecule. The biphenyl linkage itself can also cleave under energetic conditions, leading to fragments corresponding to the individual substituted phenyl rings.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [C₁₂H₈BrNO₂]⁺• | Molecular Ion |

| [C₁₂H₈Br]⁺ | Loss of NO₂ |

| [C₁₂H₈NO₂]⁺ | Loss of Br |

| [C₆H₄Br]⁺ | Bromophenyl cation |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

Electronic spectroscopy provides crucial information about the electronic transitions within a molecule and how these are influenced by its structural components.

Electronic Transitions and Chromophore Analysis

The UV-Visible absorption spectrum of this compound is expected to be characterized by electronic transitions within the conjugated π-system of the biphenyl core, which acts as the primary chromophore. The presence of the nitro and bromo substituents significantly modifies these transitions. The nitro group, being a strong electron-withdrawing group, extends the conjugation and introduces n→π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to the π→π* transitions of the aromatic rings. The π→π* transitions in substituted biphenyls are often intense and can be sensitive to the dihedral angle between the two phenyl rings.

Impact of Substitution on Electronic Properties

The electronic properties of this compound are heavily influenced by the interplay between the electron-withdrawing nitro group and the halogen substituent. The nitro group, through its strong -I (inductive) and -R (resonance) effects, significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl. This effect is due to the stabilization of the excited state through charge transfer character.

The bromine atom, while also electron-withdrawing through its inductive effect, can donate electron density to the aromatic ring via resonance. However, for halogens, the inductive effect typically dominates. The position of these substituents is also critical. The ortho-nitro group can cause steric hindrance, leading to a larger dihedral angle between the phenyl rings. This twisting can disrupt the π-conjugation across the biphenyl system, potentially leading to a hypsochromic (blue) shift and a decrease in the molar absorptivity of the main absorption bands.

Fluorescence studies of related compounds suggest that many nitrobiphenyls are non-fluorescent or exhibit very weak fluorescence. This is often attributed to efficient intersystem crossing from the singlet excited state to the triplet state, a process that is facilitated by the presence of the nitro group. The heavy bromine atom can also enhance spin-orbit coupling, further promoting intersystem crossing and quenching fluorescence. Therefore, it is anticipated that this compound would exhibit weak or no fluorescence.

X-ray Crystallography and Solid-State Structural Analysis

While the specific crystal structure of this compound has not been reported, detailed crystallographic data for the closely related compound 4,4'-Dibromo-2-nitrobiphenyl provides significant insights into the expected solid-state conformation.

X-ray crystallography of 4,4'-Dibromo-2-nitrobiphenyl reveals a twisted conformation, which is a common feature for ortho-substituted biphenyls due to steric hindrance between the substituents on adjacent rings. In the case of 4,4'-Dibromo-2-nitrobiphenyl, the two benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle between them. For 4,4'-Dibromo-2-nitrobiphenyl, this dihedral angle is reported to be 55.34(14)°. researchgate.net It is highly probable that this compound adopts a similar twisted conformation in the solid state to alleviate the steric strain between the ortho-nitro group and the adjacent phenyl ring.

Furthermore, the nitro group itself is often twisted out of the plane of the benzene ring to which it is attached. In 4,4'-Dibromo-2-nitrobiphenyl, the dihedral angle between the nitro group and its parent benzene ring is 26.8(2)°. researchgate.net This deviation from coplanarity can also influence the electronic properties of the molecule by affecting the degree of resonance interaction between the nitro group and the aromatic π-system. The crystal packing is likely to be stabilized by intermolecular interactions such as C-H···O and C-H···Br hydrogen bonds.

Table 3: Crystallographic Data for the Related Compound 4,4'-Dibromo-2-nitrobiphenyl researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇Br₂NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 15.8761(14) |

| b (Å) | 7.4350(7) |

| c (Å) | 20.7517(13) |

| Dihedral angle between phenyl rings (°) | 55.34(14) |

This structural information is crucial for understanding the molecule's physical properties and its potential interactions in a solid-state environment. The twisted nature of the biphenyl core in this compound is a key structural feature that influences its electronic and spectroscopic properties.

Molecular Conformation and Dihedral Angles in the Crystalline State

The conformation of a biphenyl derivative in the solid state is of significant interest. The dihedral angle between the two phenyl rings is a key parameter, as it influences the molecule's electronic properties and packing efficiency. Additionally, the orientation of the nitro group relative to its attached phenyl ring is important.

For instance, in the related compound 4,4'-Dibromo-2-nitrobiphenyl, the two benzene rings are twisted with respect to each other, exhibiting a dihedral angle of 55.34(14)°. nih.govresearchgate.net The nitro group in this molecule is also twisted out of the plane of its parent benzene ring by 26.8(2)°. nih.govresearchgate.net Similar conformational details would be crucial for understanding the structure of this compound.

Table 2: Hypothetical Dihedral Angles for this compound

| Dihedral Angle | Value (°) |

| Between Phenyl Rings | Data not available |

| Nitro group and adjacent Phenyl Ring | Data not available |

Note: The values in this table are for illustrative purposes.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. These non-covalent forces are critical in dictating the physical properties of the material.

In halogenated and nitro-substituted organic compounds, weak hydrogen bonds such as C-H···Br and C-H···O often play a significant role in stabilizing the crystal structure. These interactions, while weaker than conventional hydrogen bonds, can collectively direct the molecular assembly. In the crystal structure of 4,4'-Dibromo-2-nitrobiphenyl, intermolecular C-H···Br and C-H···O interactions are responsible for the stabilization of the crystal structure. nih.govresearchgate.net

The interplay of intermolecular interactions can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures. For example, the C-H···Br and C-H···O interactions in 4,4'-Dibromo-2-nitrobiphenyl lead to the formation of chains that propagate along a specific crystallographic direction. nih.govresearchgate.net Understanding these motifs is key to crystal engineering.

Impact of Orientational Disorder on Crystal Polarity

Studies on the related compound 4-bromo-4'-nitrobiphenyl (BNBP) have shown that 180° orientational disorder of the molecules can lead to the formation of bipolar crystals. nih.gov This means that different domains within the same crystal can exhibit opposite average polarity. nih.govnih.gov This disorder is understood to be a process that occurs at the crystal-nutrient interface during growth. nih.gov Whether this compound exhibits similar behavior would be a subject of significant scientific interest.

Theoretical and Computational Chemistry of 4 Bromo 2 Nitrobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4'-Bromo-2-nitrobiphenyl at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are widely employed for the geometry optimization of molecules, where the lowest energy arrangement of the atoms is found.

For a molecule like this compound, DFT can be used to calculate a variety of electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The optimized geometry of this compound would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's three-dimensional shape and steric interactions.

Table 1: Representative Electronic Properties Calculated by DFT for a Substituted Nitrobiphenyl

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Difference in energy between HOMO and LUMO |

| Dipole Moment | 4.2 D | Measure of the net molecular polarity |

Note: The values in this table are illustrative for a generic substituted nitrobiphenyl and are not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is a common method for calculating the absorption spectra (UV-Vis spectra) of molecules.

By applying TD-DFT, one can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital without a change in the molecular geometry. These excitation energies are related to the wavelengths of light that the molecule absorbs. The oscillator strength, another property calculated by TD-DFT, is related to the intensity of the absorption.

For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet region of the electromagnetic spectrum. The nature of these transitions, such as π-π* or n-π* transitions, can be analyzed by examining the molecular orbitals involved. The solvent environment can also be incorporated into TD-DFT calculations to simulate more realistic conditions, as the polarity of the solvent can influence the absorption spectrum. amazonaws.com

Conformational Analysis and Potential Energy Surfaces

The biphenyl (B1667301) scaffold is not rigid and can adopt various conformations due to rotation around the inter-ring single bond. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

The key conformational feature of biphenyl derivatives is the dihedral angle (or torsion angle) between the two phenyl rings. In the gas phase, biphenyl itself has a twisted conformation with a dihedral angle of about 44°. In the solid state, however, it is planar. The conformational preference of this compound is dictated by the balance between the steric repulsion of the ortho-substituent (the nitro group) and the ortho-hydrogens on the other ring, and the electronic effects that favor a more planar structure to allow for greater π-conjugation.

Due to the steric hindrance of the ortho-nitro group, this compound is expected to have a non-planar, or twisted, conformation. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the inter-ring dihedral angle, can be performed to identify the most stable conformation (the global minimum on the PES) and the energy barriers to rotation.

The substituents on the biphenyl rings have a significant impact on the molecule's flexibility and conformational preferences. The nitro group at the 2-position introduces significant steric bulk, which forces the rings to twist relative to each other to minimize steric repulsion. This twisting disrupts the π-conjugation between the rings.

Table 2: Comparison of Inter-Ring Dihedral Angles in Related Biphenyl Compounds

| Compound | Dihedral Angle (°) | Method |

| Biphenyl (Gas Phase) | ~44° | Experimental |

| Biphenyl (Solid State) | 0° | Experimental |

| 4,4'-Dibromo-2-nitrobiphenyl | 55.34° | X-ray Crystallography |

Note: This table provides context on typical dihedral angles in biphenyl systems. The value for 4,4'-Dibromo-2-nitrobiphenyl suggests a significantly twisted conformation due to the ortho-nitro group.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in a solvent.

An MD simulation of this compound would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating the system's evolution over a period of nanoseconds or longer. This would allow for the observation of conformational changes, such as the rotation around the inter-ring bond, and the interactions between the solute and solvent molecules.

From an MD simulation, one could analyze the distribution of inter-ring dihedral angles to understand the conformational flexibility of the molecule at a given temperature. The simulation could also reveal information about the solvation of the molecule, such as the formation of hydrogen bonds between the nitro group and water molecules. This information is valuable for understanding how the solvent environment influences the molecule's properties and behavior.

Computational Predictions of Spectroscopic Parameters

Theoretical and computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules like this compound. By employing quantum chemical calculations, researchers can simulate various types of spectra, offering insights that complement and help interpret experimental data. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with accuracy. researchgate.netunibo.it Methodologies such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and predict spectroscopic parameters. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are utilized to predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.orgnih.gov These calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts are often correlated with experimental data to confirm the molecular structure. For a molecule like this compound, theoretical calculations would provide chemical shift values for each unique hydrogen and carbon atom in the biphenyl structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations. Specific values would vary based on the level of theory and basis set used.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 135.2 | H3 | 7.65 |

| C2 | 149.8 | H4 | 7.48 |

| C3 | 124.5 | H5 | 7.72 |

| C4 | 132.8 | H6 | 7.59 |

| C5 | 129.5 | H2' | 7.68 |

| C6 | 133.1 | H3' | 7.55 |

| C1' | 139.1 | H5' | 7.55 |

| C2' | 131.9 | H6' | 7.68 |

| C3' | 128.7 | ||

| C4' | 122.6 | ||

| C5' | 128.7 |

Vibrational Spectroscopy (IR and Raman)

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in Infrared (IR) and Raman spectra. Following geometry optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental observations, accounting for anharmonicity and other method-inherent approximations. The potential energy distribution (PED) analysis is also used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C ring stretching, and C-N or C-Br stretching. semanticscholar.orgscielo.org.za

Table 2: Predicted Vibrational Frequencies for this compound Note: This table presents a selection of representative vibrational modes and their predicted frequencies. A full computational analysis would yield a more extensive list.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 1600-1580 | Aromatic C=C stretching |

| 1525 | Asymmetric NO₂ stretching |

| 1350 | Symmetric NO₂ stretching |

| 1100 | C-N stretching |

| 850 | C-H out-of-plane bending |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption. Analysis of the orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the nature of the electronic excitations. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound Note: The following data is a hypothetical representation of TD-DFT calculation results.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.215 | HOMO → LUMO |

| S₀ → S₂ | 258 | 0.188 | HOMO-1 → LUMO |

Reactivity and Derivatization of 4 Bromo 2 Nitrobiphenyl

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a significant reaction class for aryl halides. The generally accepted mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. echemi.comlibretexts.org For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of 4'-Bromo-2-nitrobiphenyl, the bromine atom is located on a phenyl ring that is not directly substituted with the electron-withdrawing nitro group. The nitro group is on the adjacent phenyl ring and its electron-withdrawing influence does not extend sufficiently to activate the C-Br bond towards a classical SNAr addition-elimination mechanism. echemi.com Consequently, direct displacement of the bromine by common nucleophiles under standard SNAr conditions is generally difficult and not a primary pathway for derivatization.

Despite the low reactivity in SNAr reactions, the bromine atom can be replaced to install a carboxylic acid functionality through alternative synthetic routes. One of the most viable methods involves a two-step sequence: a palladium-catalyzed cyanation followed by hydrolysis.

The palladium-catalyzed cyanation of aryl bromides is a well-established and practical method for introducing a nitrile group. organic-chemistry.org This transformation can be accomplished using various cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are favored for their lower toxicity compared to simple alkali metal cyanides. researchgate.netnih.gov The resulting 2-nitro-4'-cyanobiphenyl can then be subjected to acidic or basic hydrolysis to convert the nitrile group into the desired carboxylic acid, yielding 2-nitro-[1,1'-biphenyl]-4'-carboxylic acid.

Table 1: Plausible Synthetic Route for Carboxylic Acid Derivatization

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Palladium-Catalyzed Cyanation | Pd catalyst (e.g., Pd(PPh₃)₄), Cyanide source (e.g., K₄[Fe(CN)₆]), Solvent (e.g., DMA) | 2-nitro-4'-cyanobiphenyl |

| 2 | Hydrolysis | H₃O⁺ or OH⁻, Heat | 2-nitro-[1,1'-biphenyl]-4'-carboxylic acid |

Another potential, though less common, route for such a transformation is the formation of an organometallic intermediate. This would involve a metal-halogen exchange (e.g., using an organolithium reagent like n-butyllithium) or the formation of a Grignard reagent, followed by quenching with carbon dioxide (CO₂). However, the presence of the electrophilic nitro group can complicate these reactions, often requiring cryogenic temperatures and carefully controlled conditions to avoid side reactions.

The synthesis of analogs containing different halogens (e.g., iodine or fluorine) at the 4'-position is typically achieved through metal-catalyzed halogen exchange reactions rather than direct nucleophilic substitution. science.gov While the Finkelstein reaction is a classic method for halogen exchange, it is more commonly applied to alkyl halides. wikipedia.org For aryl halides, transition-metal-catalyzed processes are generally required to facilitate the exchange. science.gov Alternatively, and more practically, different halogenated analogs are synthesized by employing the appropriately substituted starting material (e.g., 4'-iodo-2-nitrobiphenyl) in the initial biphenyl-forming reaction.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a reliable pathway to the corresponding amino-substituted biphenyls. This transformation is one of the most fundamental and widely used reactions in the derivatization of nitroaromatic compounds. orgsyn.org

The reduction of the nitro group in this compound yields 4'-Bromo-[1,1'-biphenyl]-2-amine. This product serves as a valuable intermediate for further synthetic modifications, such as diazotization reactions or as a coupling partner in the formation of amides, sulfonamides, and carbazoles.

A variety of methods are available to achieve the reduction of the nitro group, broadly categorized into catalytic hydrogenation and chemical reduction. The choice of method often depends on the presence of other functional groups in the molecule and the desired selectivity.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): A highly efficient catalyst for nitro group reduction. However, a potential side reaction is hydrodebromination, where the C-Br bond is also cleaved.

Raney Nickel: Often a preferred catalyst when the substrate contains sensitive halogen substituents, as it is less prone to causing hydrodehalogenation compared to palladium.

Platinum(IV) Oxide (PtO₂): Another effective catalyst for the hydrogenation of nitro groups.

Chemical Reduction: These methods employ metals in acidic media or other reducing agents and are known for their high chemoselectivity for the nitro group.

Iron (Fe): Using iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic, cost-effective, and reliable method.

Tin(II) Chloride (SnCl₂): A common laboratory reagent for the selective reduction of aromatic nitro compounds in the presence of other reducible groups.

Zinc (Zn): Zinc metal in acidic solution is another effective reducing agent for this transformation. orgsyn.org

Table 2: Common Methods for Nitro Group Reduction

| Method Type | Reagent/Catalyst | Typical Conditions | Selectivity Notes |

| Catalytic Hydrogenation | H₂ / Raney Nickel | Methanol or Ethanol solvent, room temp. to moderate pressure | Good for preserving the C-Br bond. |

| Catalytic Hydrogenation | H₂ / Pd/C | Methanol or Ethanol solvent, room temp. to moderate pressure | Risk of hydrodebromination. |

| Chemical Reduction | Fe / HCl or Acetic Acid | Refluxing solvent | High chemoselectivity for the nitro group. |

| Chemical Reduction | SnCl₂ / HCl | Ethanol solvent, often requires heating | Mild and selective method. |

Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization at the 4'-position. The nitro group is generally well-tolerated under the conditions of these reactions.

A general scheme for these reactions is as follows: this compound + Coupling Partner --(Pd Catalyst, Ligand, Base)--> 4'-(Substituted)-2-nitrobiphenyl

Notable cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile and widely used method for forming new C-C bonds, particularly for creating more complex biaryl structures. wikipedia.orglibretexts.org

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. The Stille reaction is known for its tolerance of a wide range of functional groups, though the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgwikipedia.orgnih.gov

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. The Negishi coupling is particularly powerful due to the high reactivity of organozinc reagents and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, yielding an arylalkyne. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a premier method for the synthesis of N-aryl amines, which are prevalent in pharmaceuticals and material science. wikipedia.orgorganic-chemistry.org

Table 3: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | C-C (Aryl-Aryl) | Pd catalyst, Base (e.g., Na₂CO₃, K₃PO₄) |

| Stille | R-Sn(Alkyl)₃ | C-C (Aryl-Alkyl/Aryl/Vinyl) | Pd catalyst |

| Negishi | R-ZnX | C-C (Aryl-Alkyl/Aryl/Vinyl) | Pd or Ni catalyst |

| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) salt, Amine base |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd catalyst, Ligand, Strong base (e.g., NaOtBu) |

Palladium-Catalyzed Amination and Other C-N Coupling Reactions

The carbon-bromine (C-Br) bond in this compound is a key functional group that enables a variety of cross-coupling reactions, most notably the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher, more traditional methods. wikipedia.org

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results by promoting the reductive elimination step and stabilizing the palladium catalyst. wikipedia.orgnih.gov

While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the reactivity of the C-Br bond on the biphenyl (B1667301) system is well-established. The reaction can be performed with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. nih.govnih.gov The presence of the nitro group at the 2-position may influence the electronic properties of the molecule but is generally compatible with the reaction conditions, provided a suitable base and catalyst system are chosen. libretexts.org

Below is a table of representative Buchwald-Hartwig amination reactions illustrating typical conditions and yields for the coupling of aryl bromides with various amines.

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Bromobenzene (B47551) | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene (B28343) | 100 | 98 |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 98 |

| 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 93 |

| 3-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 88 |

This interactive table provides examples of the Buchwald-Hartwig reaction, demonstrating its versatility. Data is compiled from general literature on the topic. wikipedia.orgnih.gov

Formation of Polycyclic Aromatic Hydrocarbons and Advanced Materials

While direct conversion of this compound into large polycyclic aromatic hydrocarbons (PAHs) is not a common strategy, its derivatives serve as crucial building blocks for advanced materials with unique electronic and photophysical properties. The primary route through which this is achieved is via the synthesis of carbazole-based structures.

Carbazoles, which can be synthesized from 2-nitrobiphenyl (B167123) precursors, are a class of nitrogen-containing heterocycles that form the core of many materials used in organic electronics. acs.orgresearchgate.net Specifically, 2,7-disubstituted carbazole (B46965) derivatives exhibit a high degree of conjugation, making them suitable for applications in organic light-emitting diodes (OLEDs). nih.gov The carbazole unit acts as an excellent hole-transporting and emissive moiety. By attaching various functional groups at the 2 and 7 positions, the electronic properties, such as the emission color and charge-carrier mobility, can be precisely tuned.

Therefore, this compound is a precursor to a 2-bromocarbazole intermediate. This intermediate can then undergo further cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) at the bromine-substituted position to build more complex, conjugated systems. These extended π-systems are fundamental to the performance of advanced materials in applications like OLED displays and organic photovoltaics.

Role as a Precursor in Specific Target Molecule Synthesis

Synthesis of 2,7-Disubstituted Carbazole Derivatives

This compound is a key starting material for the synthesis of substituted carbazoles, particularly those functionalized at the 2-position. The most direct method for this transformation is the Cadogan reaction, which involves a reductive cyclization of a 2-nitrobiphenyl. acs.orgacs.orgresearchgate.net In this reaction, a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602), deoxygenates the nitro group, leading to the formation of a nitrene intermediate which then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole core. acs.orgnih.gov

The reaction sequence is as follows:

Starting Material : this compound.

Reductive Cyclization (Cadogan Reaction) : Heating with a reagent like triphenylphosphine results in the formation of 2-bromocarbazole. acs.orgamazonaws.com This method is advantageous as it provides precise regiocontrol over the placement of the bromo substituent on the final carbazole ring system. acs.org

Further Derivatization : The resulting 2-bromocarbazole is a versatile intermediate. The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions to introduce a wide array of functional groups at the 2-position. A second substituent can be introduced at the 7-position if the starting material is a 4,4'-dihalo-2-nitrobiphenyl. nih.gov This allows for the synthesis of a diverse library of 2,7-disubstituted carbazoles, which are of significant interest for their electronic properties. nih.gov

Intermediate in Fungicide (e.g., Boscalid) and Agrochemical Production

A representative synthesis pathway is:

Suzuki Coupling : The first step is the formation of the biphenyl skeleton. This is achieved via a palladium-catalyzed Suzuki cross-coupling reaction between a 1-halo-2-nitrobenzene (e.g., 1-chloro-2-nitrobenzene) and a 4-halophenylboronic acid (e.g., 4-chlorophenylboronic acid). wikipedia.orgrsc.org This step yields the 4'-chloro-2-nitrobiphenyl (B3055000) intermediate in high yield. rsc.org

Nitro Group Reduction : The nitro group of the biphenyl intermediate is then reduced to an amine. This is typically accomplished through catalytic hydrogenation (e.g., using a platinum or palladium catalyst) or by using chemical reducing agents. rsc.org This step produces 2-amino-4'-chlorobiphenyl, the key amine precursor.

Amide Coupling (Condensation) : The final step is the condensation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride. nih.govpatsnap.com This reaction forms the final amide bond, yielding the active fungicide, Boscalid. nih.gov

This synthetic route demonstrates the essential role of the 4'-halo-2-nitrobiphenyl structure as a foundational element in the production of complex and commercially important agrochemicals.

Synthesis of Potential Pharmaceutical Intermediates

The this compound molecule contains two key reactive sites: the bromo group, which is amenable to a wide range of cross-coupling reactions, and the nitro group, which can be reduced to a primary amine. This dual functionality makes it a versatile precursor for the synthesis of complex molecules with potential pharmaceutical applications. Biphenyl-containing structures are common motifs in medicinal chemistry, and brominated organic compounds are frequently used as intermediates in the synthesis of pharmaceuticals. pyglifesciences.comguidechem.compyglifesciences.com

For example, the related intermediate 4-Bromomethyl-2-Cyanobiphenyl (Bromo-OTBN) is a crucial building block in the synthesis of "sartan" drugs, which are angiotensin II receptor blockers used to treat hypertension. pyglifesciences.compyglifesciences.com This illustrates the value of the brominated biphenyl scaffold in drug synthesis.

The functional groups of this compound allow for several synthetic pathways:

The bromo group can be used to introduce new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the construction of more complex molecular frameworks.

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used as a nucleophile in other bond-forming reactions. This amine is a common feature in many biologically active compounds.

The ability to perform these transformations selectively provides a powerful platform for creating diverse libraries of compounds for drug discovery and development.

Applications and Advanced Materials Science Perspectives

Organic Synthesis Building Block for Complex Molecules

In the realm of synthetic chemistry, 4'-Bromo-2-nitrobiphenyl is highly valued as an organic building block. mdpi.com These are functionalized molecules that act as the fundamental components for the bottom-up assembly of complex molecular architectures. mdpi.com The primary utility of this compound lies in its role as a precursor to carbazole (B46965) derivatives. researchgate.netnih.gov

The synthesis of carbazoles from nitrobiphenyls is often achieved through reductive cyclization, such as the Cadogan reaction. This process involves the deoxygenation of the nitro group, which facilitates the formation of a new heterocyclic ring, creating the carbazole core structure. The presence of the bromo-substituent on the second phenyl ring offers a reactive site for further functionalization, commonly through cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This allows for the strategic attachment of various functional groups to the carbazole skeleton, enabling the fine-tuning of the final molecule's properties. researchgate.net

A significant application is in the synthesis of 2,7-disubstituted carbazole derivatives. nih.gov These isomers are of particular interest because their electronic and photophysical properties can differ significantly from their 3,6-disubstituted counterparts. nih.gov The ability to selectively synthesize these specific isomers is crucial for developing materials with desired characteristics. The versatility of this compound and related compounds as intermediates is critical for creating a diverse range of fused heterocyclic rings, including not only carbazoles but also dibenzosiloles and dibenzoselenophenes.

Development of New Drugs and Medicinal Chemistry

While this compound is not itself a therapeutic agent, it is an important starting material for the synthesis of carbazole-based compounds, which are of significant interest in medicinal chemistry. researchgate.netechemcom.com Carbazoles are recognized as a superior pharmacophoric moiety, meaning their structure is well-suited for interacting with biological targets. echemcom.com This has led to the investigation of carbazole derivatives for a wide array of potential therapeutic applications. nih.govresearchgate.net

The carbazole nucleus is a key feature in numerous compounds that exhibit a broad spectrum of biological activities. echemcom.com Research has demonstrated that carbazole derivatives possess potential anti-tumor, antimicrobial, anti-inflammatory, neuroprotective, antidiabetic, and antioxidant properties. echemcom.comnih.govresearchgate.net For instance, some synthetic carbazole derivatives have shown promising antimicrobial activity against pathogenic microorganisms, including Gram-positive bacteria like S. aureus. mdpi.com The development of novel antimicrobial drugs is a critical area of research due to the rise of multidrug-resistant bacteria. nih.govmdpi.com

Furthermore, carbazole alkaloids have been identified as useful leads for developing new anticancer agents. nih.gov Their planar structure allows them to intercalate with DNA, and they can inhibit key enzymes like topoisomerase, which are crucial for cancer cell replication. nih.gov One study highlighted an N-methylcarbazole derivative with a 4-bromo functionalization as having a high activity profile, marking it as a candidate for further development. echemcom.com The ability to synthesize and modify these complex carbazole structures, often starting from precursors like this compound, is fundamental to the drug discovery process. nih.gov

Table 1: Investigated Pharmacological Activities of Carbazole Derivatives

| Biological Activity | Therapeutic Target/Application | Reference(s) |

| Anticancer | DNA intercalation, Topoisomerase inhibition | nih.gov |

| Antimicrobial | Pathogenic bacteria (e.g., S. aureus), Fungi | mdpi.comechemcom.com |

| Anti-inflammatory | General inflammation pathways | nih.govresearchgate.net |

| Neuroprotective | Central nervous system disorders | echemcom.comnih.gov |

| Antidiabetic | Blood glucose regulation | nih.govresearchgate.net |

| Antioxidant | Oxidative stress reduction | echemcom.comresearchgate.net |

Electronic Materials Research and Optoelectronic Properties

The field of organic electronics has seen significant growth, with a focus on developing materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). du.ac.irscientific.net Carbazole derivatives, synthesized from precursors like this compound, are essential components in this field due to their exceptional electronic properties, high thermal stability, and charge transport capabilities. researchgate.net

These π-conjugated systems are widely used as host materials in OLEDs and as key components in various other organic electronic devices. du.ac.ir Their synthetic versatility allows chemists to fine-tune their optoelectronic properties, such as their energy levels and absorption/emission spectra, to meet the specific requirements of a device. researchgate.netdu.ac.ir For example, derivatives of 4,4′-dibromo-2,2′-dinitrobiphenyl have been used to create emitters for OLEDs that achieved outstanding performance, with a maximum external quantum efficiency of 23.3%.

The specific substitution pattern on the carbazole ring has a profound impact on the molecule's electronic behavior. Research has shown that 2,7-disubstituted carbazole derivatives exhibit unusual and distinct electronic properties when compared to the more commonly studied 3,6-disubstituted analogs. nih.gov This difference is attributed to the altered electronic communication pathways within the molecule, which affects properties like the HOMO/LUMO energy levels and the optical bandgap. du.ac.ir

Detailed studies have been conducted to characterize the photophysical and electrochemical properties of novel carbazole-based molecules. For instance, two carbazole compounds, 7a and 7b, were synthesized and shown to be amorphous solids with high thermal stability. aip.org Their electronic properties were thoroughly investigated, revealing distinct absorption bands corresponding to locally excited (LE) and intramolecular charge transfer (ICT) transitions. aip.org The emission maxima for these compounds were found to be 561 nm and 482 nm, respectively, demonstrating how structural modifications can tune the emitted color. aip.org Such systematic studies are crucial for understanding the structure-property relationships needed to design next-generation materials for optoelectronic devices. researchgate.net

Table 2: Photophysical Properties of Synthesized Carbazole Derivatives

| Compound | Emission Maximum (nm) | Quantum Efficiency (%) | Thermal Stability (°C) | Reference |

| 7a | 561 | 5.4 | 291 | aip.org |

| 7b | 482 | 97.4 ± 10 | 307 | aip.org |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, such as that from a laser. This property is critical for technologies like optical communications, data storage, and optical switching. researchgate.net Organic materials, particularly those with extended π-conjugated electron systems, are highly sought after for NLO applications due to their potential for large NLO responses and rapid switching times.

Carbazole derivatives are considered an important class of NLO materials. aip.org Their structure, featuring a high degree of π-conjugation and potential for intramolecular charge transfer, makes them strong candidates for exhibiting significant NLO effects. researchgate.net Studies using techniques like the Z-scan method have been employed to investigate the third-order NLO properties of newly synthesized carbazole derivatives. aip.org These investigations have confirmed that carbazole-based compounds can possess large third-order nonlinear optical polarizabilities (γ). aip.org Theoretical studies using Density Functional Theory (DFT) have also been performed to calculate and refine the hyperpolarizabilities of these molecules, providing a deeper physical understanding of their NLO response. researchgate.net The ability to synthesize and modify these carbazole structures, starting from building blocks like this compound, is key to developing new materials with enhanced NLO properties for advanced photonic applications.

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches for Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of biphenyl (B1667301) compounds. Future research will likely focus on developing more environmentally benign methods for the production of 4'-Bromo-2-nitrobiphenyl.

Key areas of investigation include:

Microwave-Assisted Synthesis: The application of focused microwave irradiation can dramatically reduce reaction times and improve yields in cross-coupling reactions. durham.ac.ukmdpi.commdpi.comsemanticscholar.org Research into microwave-assisted Suzuki-Miyaura coupling for the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. durham.ac.uk The use of recyclable, encapsulated palladium catalysts under microwave conditions further enhances the green credentials of this approach. durham.ac.uk

Solvent-Free and Mechanochemical Methods: Traditional coupling reactions often rely on high-boiling, toxic organic solvents. A significant advancement is the use of solvent-free methods, such as ball milling for Ullmann coupling reactions. researchgate.net This mechanochemical approach can generate biaryl products without the need for solvents, lengthy extractions, or added copper catalysts, thus reducing industrial waste. researchgate.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Developing robust catalytic systems, such as novel pyridine-pyrazole/Pd(II) complexes, that are effective for Suzuki reactions in aqueous media represents a major step forward. nih.gov

Safer Reagents: A greener approach to the nitration step involves replacing hazardous reagents like fuming nitric acid with a milder mixture of potassium nitrate (B79036) and sulfuric acid, as has been demonstrated for the synthesis of the related 4,4'-Dibromo-2-nitrobiphenyl. nih.gov

Exploration of Novel Reaction Pathways and Catalysis

The synthesis of unsymmetrical biphenyls like this compound is dominated by palladium-catalyzed cross-coupling reactions. Future work will continue to explore novel catalysts and reaction pathways to improve efficiency, selectivity, and substrate scope.

Advanced Catalytic Systems: The Suzuki-Miyaura reaction is a cornerstone for biphenyl synthesis. musechem.com Research is focused on designing new, highly active palladium catalysts. This includes the development of advanced phosphine (B1218219) ligands, such as indenyl-based ligands, that enhance the stability and catalytic activity of the palladium center, allowing for high yields even with challenging substrates like aryl chlorides. researchgate.net The goal is to achieve high product yields with extremely low catalyst loading. mdpi.comsemanticscholar.org

Alternative Coupling Reactions: While the Suzuki reaction is prevalent, other pathways offer unique advantages. The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using reagents like triphenylphosphine (B44618), is a practical method for synthesizing carbazole (B46965) precursors from this compound. researchgate.net Exploring the temperature dependence and solvent effects in this reaction could lead to higher yields and broader applications. researchgate.net

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, provides another efficient route. A high-yield synthesis of 2-methyl-4'-nitrobiphenyl has been achieved using this method, demonstrating its potential for creating substituted nitrobiphenyls. orgsyn.org

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols. Advanced spectroscopic methods that allow for real-time, in situ monitoring of reactions are invaluable tools for elucidating the complex catalytic cycles involved in the synthesis of this compound. researchgate.net

Real-Time Mass Spectrometry (MS): Real-time MS can be used to monitor the sequential addition of components in a Suzuki-Miyaura reaction, revealing a dynamic series of equilibria and identifying key palladium-phosphine species and intermediates. acs.orgresearchgate.net This technique helps to clarify which transmetalation pathways are operative under catalytic conditions. acs.org

In Situ Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like Raman and Near-Infrared (NIR) are powerful non-destructive methods for reaction monitoring. researchgate.netresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is particularly suited for studying heterogeneous catalytic processes, allowing for the in situ monitoring of chemical transformations occurring on the surface of nanocatalysts in Suzuki reactions. researchgate.netaip.org Fourier Transform Infrared (FTIR) spectroscopy has also been employed to monitor the formation and transformation of key intermediates in other reaction types. researchgate.net

Kinetic Analysis: Temporal profiling of chemical reactions provides the gold standard for mechanistic understanding. ubc.ca By integrating in situ analytical methods with automated sampling, high-density, reliable time-course data can be acquired for all observable species, revealing the dynamic signatures of the underlying chemical processes. ubc.cawjpsonline.com

The table below summarizes advanced spectroscopic techniques and their potential applications in studying the synthesis of this compound.

| Spectroscopic Technique | Application in Mechanistic Studies | Potential Insights for this compound Synthesis |

| Real-Time Mass Spectrometry | Identification of transient intermediates and catalyst states. | Elucidation of the active palladium species and transmetalation pathway in Suzuki or Negishi coupling. |

| In Situ SERS/Raman/NIR | Real-time monitoring of reactant consumption and product formation. | Determining reaction kinetics, identifying rate-determining steps, and optimizing reaction conditions (temperature, time). researchgate.netresearchgate.net |